o-Tolylhydrazine
Overview
Description
o-Tolylhydrazine: is an organic compound with the chemical formula CH₃C₆H₄NHNH₂ . It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by an o-tolyl group. This compound is commonly used in organic synthesis, particularly in the preparation of various hydrazones and other nitrogen-containing compounds.
Mechanism of Action
Mode of Action
Hydrazines, in general, are known to react with carbonyl compounds to form hydrazones . This reaction is similar to the formation of imines, but involves the conversion of a carbonyl group into a nitrogen-nitrogen double bond . The weakly acidic N-H bond in hydrazine is deprotonated to form the hydrazone anion .
Biochemical Pathways
It’s worth noting that hydrazines are involved in the wolff-kishner reduction, a reaction used in organic chemistry to convert carbonyl functionalities into methylene groups . This reaction involves the formation of a hydrazone intermediate, which is then reduced to an alkane .
Pharmacokinetics
It’s known that the compound is soluble in alcohol, chloroform, and diethyl ether, and slightly soluble in cold petroleum ether and water .
Preparation Methods
Synthetic Routes and Reaction Conditions:
- One common method for preparing o-Tolylhydrazine involves the reduction of o-nitrotoluene using reducing agents such as iron and hydrochloric acid. The reaction proceeds as follows:
Reduction of o-Nitrotoluene: o-Nitrotoluene+3Fe+6HCl→this compound+3FeCl2+2H2O
Hydrazinolysis of o-Tolylhydrazone: Another method involves the hydrazinolysis of o-tolylhydrazone, which is obtained by the reaction of o-tolualdehyde with hydrazine hydrate.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction processes using efficient and cost-effective reducing agents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: o-Tolylhydrazine can undergo oxidation reactions to form corresponding azo compounds.
Reduction: It can be reduced further to form o-toluidine.
Substitution: this compound can participate in substitution reactions, particularly with electrophiles, to form various substituted hydrazines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products:
Azo Compounds: Formed through oxidation.
o-Toluidine: Formed through reduction.
Substituted Hydrazines: Formed through substitution reactions.
Scientific Research Applications
Chemistry:
Synthesis of Hydrazones: o-Tolylhydrazine is used in the synthesis of hydrazones, which are important intermediates in organic synthesis.
Preparation of Azo Dyes: It is used in the preparation of azo dyes, which are widely used in the textile industry.
Biology and Medicine:
Antimicrobial Agents: Derivatives of this compound have shown potential as antimicrobial agents.
Pharmaceutical Intermediates: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Industry:
Polymerization Catalysts: this compound is used as a catalyst in certain polymerization reactions.
Corrosion Inhibitors: It is used in the formulation of corrosion inhibitors for metals.
Comparison with Similar Compounds
m-Tolylhydrazine: Similar structure but with the methyl group in the meta position.
p-Tolylhydrazine: Similar structure but with the methyl group in the para position.
Phenylhydrazine: Lacks the methyl group on the aromatic ring.
Uniqueness:
o-Tolylhydrazine: is unique due to the position of the methyl group, which influences its reactivity and the types of reactions it can undergo. The ortho position allows for specific interactions and steric effects that are not present in the meta or para isomers.
Properties
IUPAC Name |
(2-methylphenyl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-6-4-2-3-5-7(6)9-8/h2-5,9H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZGZDLUGUYLRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40200941 | |
Record name | o-Tolylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40200941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
529-27-1 | |
Record name | (2-Methylphenyl)hydrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=529-27-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | o-Tolylhydrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529271 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | o-Tolylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40200941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | o-tolylhydrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.688 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Tolylhydrazine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FLY8GU8UR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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